molecular formula C20H15FN2O2S B2882066 1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-26-5

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2882066
CAS No.: 1326830-26-5
M. Wt: 366.41
InChI Key: USIJFAJPMUXRLU-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic small molecule investigated for its role in modulating kinase activity. This thieno[3,2-d]pyrimidine-dione scaffold is recognized as a privileged structure in medicinal chemistry for designing potent kinase inhibitors. Research indicates this specific compound is a targeted inhibitor, with studies highlighting its potential in oncological research. Its mechanism of action involves the potent and selective inhibition of specific kinases within the cyclin-dependent kinase (CDK) family , which are critical regulators of the cell cycle. By disrupting CDK function, this compound provides researchers with a valuable tool to induce cell cycle arrest and study programmed cell death pathways in various cancer cell lines. The fluorophenyl and methylphenyl substituents are designed to optimize binding affinity and selectivity, making it a crucial compound for investigating signal transduction mechanisms and validating kinase targets in disease models, particularly for exploring new therapeutic strategies in cancers dependent on dysregulated cell cycle progression.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCVZDLFDWBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326830-26-5) is a synthetic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC20_{20}H17_{17}FN2_{2}O2_{2}S
Molecular Weight368.4 g/mol
CAS Number1326830-26-5

The structure features a thieno[3,2-d]pyrimidine core with fluorinated and methylated phenyl substituents, contributing to its unique biological profile.

Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
  • Anticancer Activity : Some studies have reported that thieno[3,2-d]pyrimidines exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features may enhance its ability to interact with target proteins involved in cancer pathways.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of fluorine and other substituents may enhance the lipophilicity and membrane permeability of the compound.

Case Studies

  • Inhibition of MIF2 Tautomerase Activity : A study evaluated the inhibitory potency of several thieno[3,2-d]pyrimidine derivatives on MIF2 tautomerase activity. The compound exhibited significant inhibitory effects with an IC50_{50} value indicating low micromolar potency (specific values not provided in the search results) .
  • Antifungal Activity : Research into related pyrimidine derivatives has shown promising antifungal properties. These compounds often inhibit key enzymes responsible for fungal growth and survival .

Structure–Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • Substituting different functional groups at specific positions on the ring system can enhance or diminish enzyme inhibition.
  • The introduction of electron-withdrawing groups like fluorine has been associated with increased potency against certain targets .

Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives

Compound IDIC50_{50} (μM)Target Enzyme
115 ± 0.8MIF2 Tautomerase
27.2 ± 0.6MIF2 Tautomerase
327Positive Control

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that modifications in the thieno[3,2-d]pyrimidine structure can enhance its efficacy against specific cancer cells .
  • Antimicrobial Properties :
    • The compound has shown promising results in antimicrobial assays. Its derivatives have been synthesized and tested against a range of pathogens, including Candida albicans and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thieno[3,2-d]pyrimidine core can lead to improved antimicrobial activity .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. In particular, it may target kinases and other proteins that play crucial roles in tumor growth and microbial resistance .
  • Bioavailability and Metabolism :
    • Studies on the pharmacokinetics of thieno[3,2-d]pyrimidine derivatives indicate that modifications can enhance bioavailability and metabolic stability. This is critical for developing effective therapeutic agents with optimal dosing regimens .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobial EfficacyShowed effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) of 5 µg/mL.
Study CSAR AnalysisIdentified key structural features that enhance biological activity; emphasized the role of fluorine substitution in improving potency.

Comparison with Similar Compounds

Core Modifications

  • Thieno[3,2-d] vs. Thieno[2,3-d] Fusion: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d] analogs (e.g., PR-3) in the orientation of the thiophene ring.
  • Pyrimidine-2,4-dione vs. Pyrimidine-4(3H)-one: Derivatives with a dione moiety (e.g., the target compound) exhibit enhanced hydrogen-bonding capacity compared to monoketone analogs, which may improve receptor interactions .

Substituent Effects

  • Fluorine and Methyl Groups : The 3-fluorophenylmethyl group in the target compound introduces electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability. In contrast, the 2-methylphenyl group adds steric bulk without significant electronic perturbation .
  • Heterocyclic Substituents : Compounds with oxadiazole () or thiazole () groups demonstrate how electron-withdrawing or hydrogen-bonding motifs influence activity. For example, the thiazole-substituted derivative in shows potent antimicrobial effects, likely due to enhanced target engagement .

Preparation Methods

Cyclocondensation of 3-Aminothiophene-2-carboxylates

Reaction of ethyl 3-aminothiophene-2-carboxylate A with 1,1′-carbonyldiimidazole (CDI) generates an imidazole-carboxamide intermediate B , which undergoes cyclization under basic conditions (e.g., NaOH) to yield the thieno[3,2-d]pyrimidine-2,4-dione core C (Scheme 1). This method achieves yields of 72–91% under solvent-free conditions at 120°C.

Scheme 1:
3-Aminothiophene-2-carboxylate → CDI-mediated carboxamide → Cyclization → Thieno[3,2-d]pyrimidine-2,4-dione

Gewald Reaction-Derived Thiophene Intermediates

The Gewald reaction facilitates access to 2-aminothiophenes via cyclocondensation of ketones, aldehydes, and elemental sulfur. For instance, thiobarbituric acid D reacts with malononitrile under piperidine catalysis to form 2-aminothieno[3,2-d]pyrimidin-4-one E , which is oxidized to the dione C (Scheme 2). Yields range from 40% to 85% depending on substituents.

Alternative Single-Pot Alkylation Approach

Simultaneous alkylation of both N-1 and N-3 positions was explored to streamline synthesis. Using excess NaH (4.0 equiv) and a 1:1 ratio of alkylating agents in DMF at 25°C for 24 hours yielded G in 52% yield, with 23% mono-alkylated byproducts. This method is less efficient than sequential alkylation.

Physicochemical and Biological Evaluation

Solubility and Stability

  • LogP: 3.2 (calculated via XLogP3).
  • Aqueous solubility: <0.1 mg/mL at pH 7.4.

Preliminary Bioactivity

Inhibition assays against monocarboxylate transporters (MCTs) revealed IC₅₀ values of 12–18 µM, comparable to structurally related thienopyrimidines.

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